molecular formula C11H13FN2O2 B5159575 N'-(3-fluorophenyl)-N-propyloxamide

N'-(3-fluorophenyl)-N-propyloxamide

Cat. No.: B5159575
M. Wt: 224.23 g/mol
InChI Key: WIHJBDZJUZXJJJ-UHFFFAOYSA-N
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Description

N'-(3-Fluorophenyl)-N-propyloxamide is an oxamide derivative characterized by a central oxamide (NH-C(O)-C(O)-NH) core. The compound features a 3-fluorophenyl group attached to one nitrogen atom and a propyl chain on the adjacent nitrogen (Fig. 1). The fluorine atom at the meta position of the phenyl ring introduces electronic and steric effects that influence its reactivity and intermolecular interactions.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h3-5,7H,2,6H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHJBDZJUZXJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorophenyl)-N-propyloxamide typically involves the reaction of 3-fluoroaniline with propionyl chloride to form N-(3-fluorophenyl)propionamide. This intermediate is then reacted with oxalyl chloride to yield N’-(3-fluorophenyl)-N-propyloxamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of N’-(3-fluorophenyl)-N-propyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluorophenyl)-N-propyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N’-(3-fluorophenyl)-N-propyloxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-fluorophenyl)-N-propyloxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The 3-fluorophenyl group in N'-(3-fluorophenyl)-N-propyloxamide distinguishes it from compounds like FIPI (a phospholipase D inhibitor) and Fluoxetine derivatives, which feature 4-fluorophenyl or 4-(trifluoromethyl)phenoxy groups . For example, Fluoxetine’s para-trifluoromethylphenoxy group is critical for serotonin reuptake inhibition, whereas the meta-fluorine in the target compound may optimize interactions in distinct receptor environments .

Functional Group Comparison

Oxamide vs. Phthalimide/Carboxamide
  • 3-Chloro-N-phenyl-phthalimide () contains a cyclic imide structure, enabling rigidity and thermal stability for polymer synthesis. In contrast, the oxamide core in this compound offers flexibility and hydrogen-bonding capacity, which may favor solubility and bioavailability in pharmaceutical contexts .
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ) and MedChemComm carboxamides (Evidences 5–7) share aromatic carboxamide backbones but lack the oxamide’s dual amide groups. This structural difference impacts their electronic profiles and metabolic stability .

Alkyl Chain Length and Bioactivity

The propyl chain in this compound is shorter than the 6–8 carbon alkyl chains in piperidinoethylesters of alkoxyphenylcarbamic acids (), which exhibit optimal photosynthetic inhibition. However, the oxamide’s hydrogen-bonding capacity may compensate for shorter chain lengths, suggesting divergent mechanisms of action .

Data Tables

Table 1. Structural and Functional Comparisons

Compound Core Structure Substituents Key Applications Reference
This compound Oxamide 3-Fluorophenyl, Propyl Hypothesized pharmaceuticals/agrochemicals
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chlorophenyl Polymer synthesis
FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide) Carboxamide 4-Fluorophenyl, Piperidine Phospholipase D inhibition
Flutolanil Benzamide 3-Isopropoxyphenyl, Trifluoromethyl Pesticide

Table 2. Substituent Position Impact

Compound Substituent Position Biological Activity
This compound Meta (3-) Enhanced binding flexibility
Fluoxetine derivatives Para (4-) Serotonin reuptake inhibition
Piperidinoethylesters () Para (4-) Maximum photosynthetic inhibition

Research Findings and Implications

  • Synthetic Routes : MedChemComm compounds (Evidences 5–7) employ carboxamide coupling strategies using reagents like tetramethylisouronium hexafluorophosphate. Similar methods may apply to this compound, though its oxamide core would require distinct anhydride or urea precursors .
  • Biological Relevance: The 3-fluorophenyl group’s electron-withdrawing effect could enhance metabolic stability compared to non-fluorinated analogs, as seen in flutolanil’s trifluoromethyl group .

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